![molecular formula C10H16O B14259214 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol CAS No. 403650-98-6](/img/structure/B14259214.png)
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol is a bicyclic monoterpenoid compound with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane skeleton with three methyl groups and a hydroxyl group. It is commonly found in essential oils and has various applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of geranyl acetate, which undergoes intramolecular cyclization to form the bicyclic structure. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the distillation of essential oils from plants that naturally contain this compound. Steam distillation is a common technique used to extract the essential oils, followed by purification processes such as fractional distillation to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and taste.
Mecanismo De Acción
The mechanism of action of 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as a partial modulator of GABAA receptors, enhancing GABAergic synaptic transmission and promoting relaxation and sedation.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A similar bicyclic monoterpenoid with a slightly different structure.
β-Pinene: Another isomer of pinene with similar properties.
Camphene: A bicyclic monoterpene with a similar skeleton but different functional groups.
Uniqueness
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
403650-98-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,7,7-trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h6-7,11H,4-5H2,1-3H3 |
Clave InChI |
HAFVOINCFBIHOU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1=C2)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


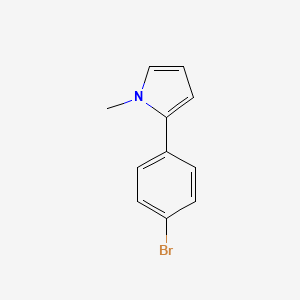
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
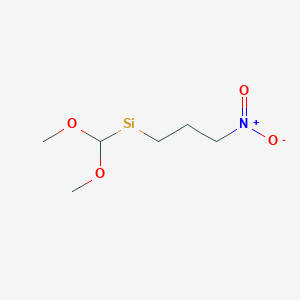
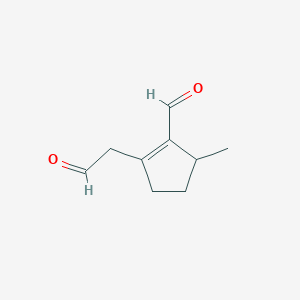
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
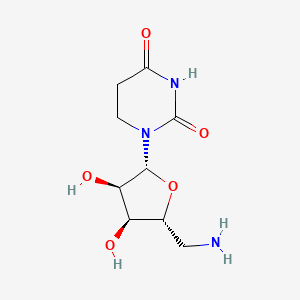
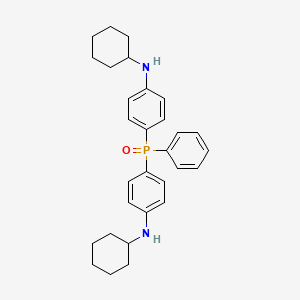
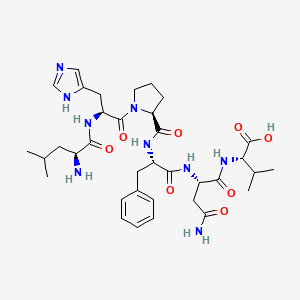
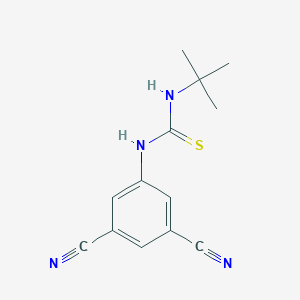
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
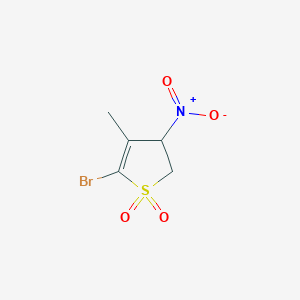
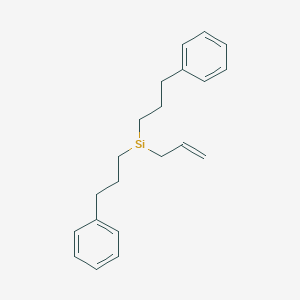

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
